Cas no 1679-49-8 (Dihydro-4-methyl-2(3H)-furanone)
Dihydro-4-methyl-2(3H)-furanone Chemical and Physical Properties
Names and Identifiers
-
- 2(3H)-Furanone,dihydro-4-methyl-
- 4-methyloxolan-2-one
- 3-Methylbutyrolactone
- 4-Methyltetrahydrofuran-2-one
- Tetrahydro-4-methylfuran-2-one
- 4-Methyldihydrofuran-2(3H)-one
- dihydro-4-methyl 2(3H)-furanone
- 4-Methyl-4,5-dihydrofuran-2(3H)-one
- 4-Methyl-4,5-dihydro-2(3H)-furanone
- 4,5-Dihydro-4-methyl-2(3H)-furanone
- 2(3H)-Furanone, dihydro-4-Methyl-
- (S)-(-)-3-Methyl-gamma-butyrolactone
- DTXSID70862733
- 3-Methyl-4-butanolide
- AKOS026674374
- CS-0447895
- 3-Methylbutanolide
- NS00120133
- 1679-49-8
- 4-Methyl-dihydro-furan-2-one
- AT23255
- (r)-beta-methyl-gamma-butyrolactone
- EINECS 264-725-6
- (S)-(-)-3-Methyl-.gamma.-butyrolactone
- s-.beta.-Methyl-.gamma.-butyrolactone
- s-beta-Methyl-gamma-butyrolactone
- NSC-134770
- .beta.-Methyl-.gamma.-butyro-lactone
- dihydro-4-methyl-2(3H)-Furanone
- 3-methyl-4-butyrolactone
- CHEBI:173338
- NSC134770
- 4-Methyldihydro-2(3H)-furanone #
- NSC 134770
- SB44982
- (S)-Dihydro-4-methylfuran-2(3H)-one
- 4-Methyldihydro-2(3H)-furanone
- SCHEMBL45956
- EN300-83799
- (4R)-4-methyltetrahydrofuran-2-one
- DB-360247
- Dihydro-4-methyl2(3H)-furanone
- Dihydro-4-methyl-2(3H)-furanone
-
- MDL: MFCD18427164
- Inchi: 1S/C5H8O2/c1-4-2-5(6)7-3-4/h4H,2-3H2,1H3
- InChI Key: ALZLTHLQMAFAPA-UHFFFAOYSA-N
- SMILES: O1C(CC(C)C1)=O
Computed Properties
- Exact Mass: 100.05200
- Monoisotopic Mass: 100.05243
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 88.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.6
- Topological Polar Surface Area: 26.3
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 206.6±8.0 °C at 760 mmHg
- Flash Point: 89.4±0.0 °C
- Refractive Index: 1.43
- PSA: 26.30000
- LogP: 0.56940
- Vapor Pressure: 0.2±0.4 mmHg at 25°C
Dihydro-4-methyl-2(3H)-furanone Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Dihydro-4-methyl-2(3H)-furanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I779283-10mg |
Dihydro-4-methyl-2(3H)-furanone |
1679-49-8 | 10mg |
$ 64.00 | 2023-09-07 | ||
| TRC | I779283-50mg |
Dihydro-4-methyl-2(3H)-furanone |
1679-49-8 | 50mg |
$ 246.00 | 2023-09-07 | ||
| TRC | I779283-100mg |
Dihydro-4-methyl-2(3H)-furanone |
1679-49-8 | 100mg |
$ 362.00 | 2023-09-07 | ||
| Chemenu | CM362997-1g |
Dihydro-4-methyl 2(3H)-furanone |
1679-49-8 | 95%+ | 1g |
$766 | 2023-02-17 | |
| Enamine | EN300-83799-0.05g |
4-methyloxolan-2-one |
1679-49-8 | 95.0% | 0.05g |
$103.0 | 2025-03-21 | |
| Enamine | EN300-83799-0.1g |
4-methyloxolan-2-one |
1679-49-8 | 95.0% | 0.1g |
$153.0 | 2025-03-21 | |
| Enamine | EN300-83799-0.25g |
4-methyloxolan-2-one |
1679-49-8 | 95.0% | 0.25g |
$218.0 | 2025-03-21 | |
| Enamine | EN300-83799-0.5g |
4-methyloxolan-2-one |
1679-49-8 | 95.0% | 0.5g |
$344.0 | 2025-03-21 | |
| Enamine | EN300-83799-1.0g |
4-methyloxolan-2-one |
1679-49-8 | 95.0% | 1.0g |
$441.0 | 2025-03-21 | |
| Enamine | EN300-83799-2.5g |
4-methyloxolan-2-one |
1679-49-8 | 95.0% | 2.5g |
$863.0 | 2025-03-21 |
Dihydro-4-methyl-2(3H)-furanone Related Literature
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S. Henrion,A. Macé,M. M. Vallejos,T. Roisnel,B. Carboni,J. M. Villalgordo,F. Carreaux Org. Biomol. Chem. 2018 16 1672
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Waqar Ahmed,Emmanuelle Bardin,Michael D. Davis,Isabelle Sermet-Gaudelus,Stanislas Grassin Delyle,Stephen J. Fowler Analyst 2023 148 618
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3. Collective synthesis of several 2,7′-cyclolignans and their correlation by chemical transformationsYu Peng,Zhen-Biao Luo,Jian-Jian Zhang,Long Luo,Ya-Wen Wang Org. Biomol. Chem. 2013 11 7574
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Duy T. M. Chung,Phuong Vy Tran,Khiem Chau Nguyen,Pengzhi Wang,Jonathan S. Lindsey New J. Chem. 2021 45 13302
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5. Stereoselective thermal reactions between (E)-1-alkoxymethoxybut-2-enyl-(tributyl)stannanes and aldehydesAndrew J. Pratt,Eric J. Thomas J. Chem. Soc. Perkin Trans. 1 1989 1521
Additional information on Dihydro-4-methyl-2(3H)-furanone
Dihydro-4-methyl-2(3H)-furanone (CAS No. 1679-49-8): A Comprehensive Overview
Dihydro-4-methyl-2(3H)-furanone (CAS No. 1679-49-8) is a versatile organic compound that has gained significant attention in various fields, including pharmaceuticals, food science, and materials science. This compound, also known as γ-methyl-δ-valerolactone, is a cyclic ester with a molecular formula of C5H8O2. Its unique chemical structure and properties make it an important intermediate in the synthesis of a wide range of compounds.
The chemical structure of dihydro-4-methyl-2(3H)-furanone consists of a five-membered ring with a methyl group and an oxygen atom. This structure imparts specific reactivity and stability, making it suitable for various applications. In the pharmaceutical industry, dihydro-4-methyl-2(3H)-furanone is used as a building block for the synthesis of drugs and drug intermediates. Its ability to undergo selective reactions, such as nucleophilic addition and ring-opening polymerization, makes it a valuable starting material in the development of new therapeutic agents.
Recent research has highlighted the potential of dihydro-4-methyl-2(3H)-furanone in the development of novel drug delivery systems. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that dihydro-4-methyl-2(3H)-furanone-based polymers can enhance the solubility and bioavailability of poorly water-soluble drugs. This finding opens up new possibilities for improving the efficacy and safety of pharmaceutical formulations.
In addition to its pharmaceutical applications, dihydro-4-methyl-2(3H)-furanone has found use in the food industry as a flavoring agent. Its pleasant aroma and taste make it an attractive additive in various food products, including baked goods, confectionery, and beverages. The compound's natural occurrence in certain fruits and its low toxicity profile contribute to its widespread use in food formulations.
The environmental impact of dihydro-4-methyl-2(3H)-furanone has also been a subject of recent studies. Research published in the Journal of Environmental Science and Health evaluated the biodegradability and ecotoxicity of this compound. The results indicated that dihydro-4-methyl-2(3H)-furanone is readily biodegradable and exhibits low ecotoxicity, making it a more environmentally friendly alternative to some traditional chemicals.
In materials science, dihydro-4-methyl-2(3H)-furanone has been explored for its potential in the synthesis of biodegradable polymers. These polymers have applications in packaging materials, biomedical devices, and other sustainable products. A study published in the Polymer Journal reported that copolymers derived from dihydro-4-methyl-2(3H)-furanone exhibit excellent mechanical properties and biocompatibility, making them suitable for use in medical implants and drug delivery systems.
The synthesis of dihydro-4-methyl-2(3H)-furanone can be achieved through various methods, including catalytic hydrogenation of 4-methylfurfural and aldol condensation followed by cyclization. These synthetic routes have been optimized to improve yield and purity, making large-scale production feasible for industrial applications.
In conclusion, dihydro-4-methyl-2(3H)-furanone (CAS No. 1679-49-8) is a multifunctional compound with diverse applications across multiple industries. Its unique chemical properties, combined with recent advancements in research, position it as a valuable resource for developing innovative solutions in pharmaceuticals, food science, and materials science. As research continues to uncover new possibilities, the importance of this compound is likely to grow further.
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